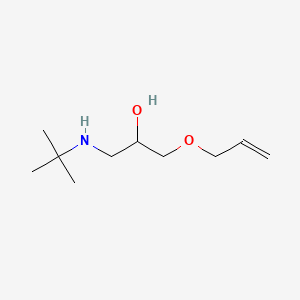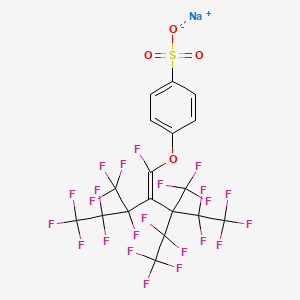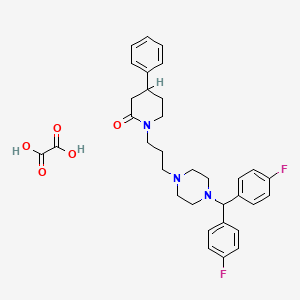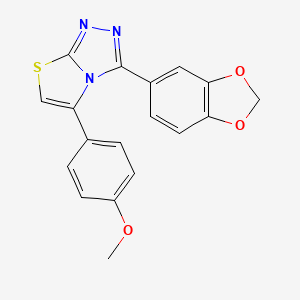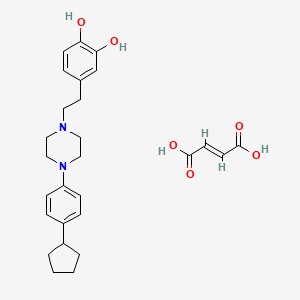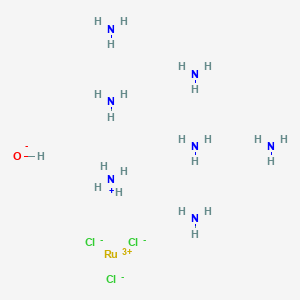
Azanium;azane;ruthenium(3+);trichloride;hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide is a complex compound with the molecular formula Cl3H23N7ORu. It is a coordination compound where ruthenium is in the +3 oxidation state, coordinated with six ammonia molecules and three chloride ions. This compound is known for its stability and solubility in water, making it useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide typically involves the reaction of ruthenium trichloride with an excess of ammonia in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{RuCl}_3 + 6\text{NH}_3 + \text{NH}_4\text{OH} \rightarrow [\text{Ru}(\text{NH}_3)_6]\text{Cl}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the starting materials, precise control of reaction conditions, and the use of advanced techniques to isolate and purify the final product. The compound is then subjected to quality control tests to ensure its purity and consistency.
化学反応の分析
Types of Reactions
Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II).
Substitution: Ligand substitution reactions where ammonia ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines and carbonyls under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce ruthenium(II) complexes.
科学的研究の応用
Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions.
Biology: Employed in biochemical assays and as a probe for studying electron transfer processes.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA.
Industry: Utilized in the production of advanced materials and as a component in electrochemical devices.
作用機序
The mechanism by which Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide exerts its effects involves its ability to coordinate with various substrates and participate in electron transfer reactions. The molecular targets and pathways include interactions with nucleic acids, proteins, and other biomolecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
- Hexaammineruthenium(III) chloride
- Chloropentaammineruthenium(III) chloride
- Tris(2,2’-bipyridyl)ruthenium(II) complex
Uniqueness
Ruthenium(3+), hexaammine-, trichloride, (OC-6-11)-, reaction products with ammonium hydroxide is unique due to its specific coordination environment and the presence of ammonium hydroxide as a reaction product. This gives it distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
Cl3H23N7ORu |
|---|---|
分子量 |
344.7 g/mol |
IUPAC名 |
azanium;azane;ruthenium(3+);trichloride;hydroxide |
InChI |
InChI=1S/3ClH.7H3N.H2O.Ru/h3*1H;7*1H3;1H2;/q;;;;;;;;;;;+3/p-3 |
InChIキー |
LFKSXMBLMKWHKI-UHFFFAOYSA-K |
正規SMILES |
[NH4+].N.N.N.N.N.N.[OH-].[Cl-].[Cl-].[Cl-].[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


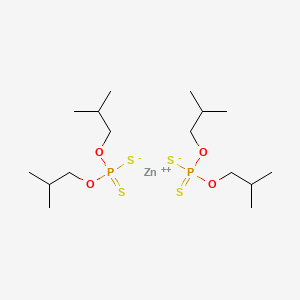
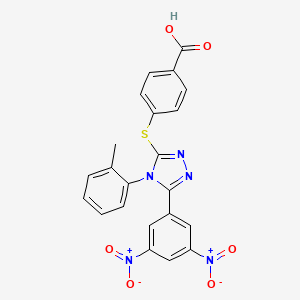
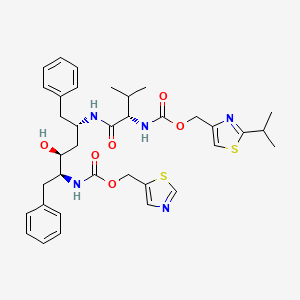

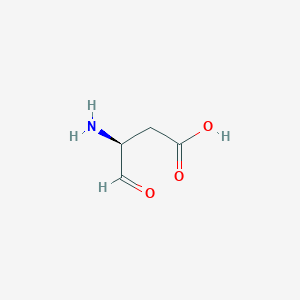
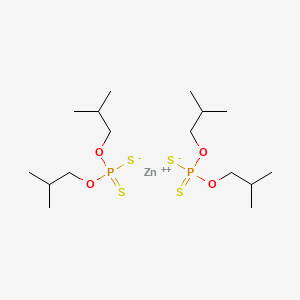
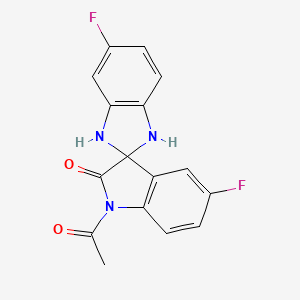
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
